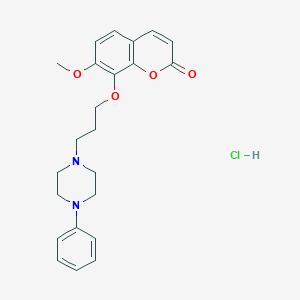

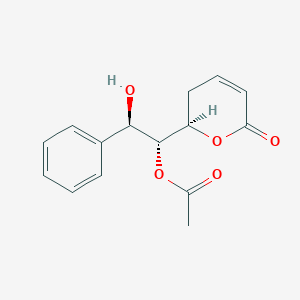

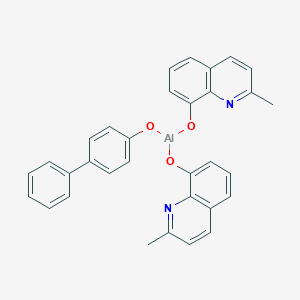

Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum

Overview

Description

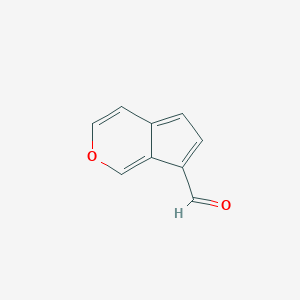

8-Hydroxy-2-methylquinoline is a type of organic compound that is often used in the field of chemistry . It’s a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .

Synthesis Analysis

8-Hydroxy-2-methylquinoline can be used as a ligand for preparing bis (2-methyl-8-quinolinolato) aluminum(III)-μ-oxo-bis (2-methyl-8-quinolinolato ) aluminum (III) . It may also be used in the preparation of a scandium 2-methyl-8-quinolinolate complex .

Chemical Reactions Analysis

A heteropoly acid based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW). The catalyst was characterized via elemental analysis, X-ray diffractometry (XRD), Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), thermogravimetric analysis (TG) and potentiometric titration analysis .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

BAlq is widely used in OLED technology . OLEDs are thin-film devices that emit light when an electric current passes through them. BAlq serves as an efficient electron transport material in OLEDs. Its high electron mobility and excellent luminescent properties contribute to the vibrant colors and energy efficiency of OLED displays in smartphones, TVs, and other electronic devices.

Photodetectors

BAlq-based photodetectors exhibit excellent sensitivity to light in the visible spectrum. These devices can detect and convert light signals into electrical signals. Researchers have explored BAlq as a promising material for photodetectors due to its high quantum efficiency and stability .

Multilayer Silica Nanoparticles

BAlq has been embedded into multilayer silica nanoparticles . These nanoparticles offer a versatile platform for drug delivery, imaging, and sensing applications. By incorporating BAlq, researchers aim to enhance the fluorescence properties of the nanoparticles while maintaining their colloidal stability.

Hybrid Metal-Core Silica-Shell Nanoparticles

In the field of organic photovoltaics, hybrid metal-core silica-shell nanoparticles play a crucial role. BAlq-doped silica shells enhance power conversion efficiency by leveraging plasmonic effects . These nanoparticles find applications in solar cells and energy harvesting devices.

Electron Injection Layers

BAlq serves as an effective electron injection layer in organic electronic devices. Its ability to facilitate efficient charge transfer from the cathode to the active organic layer contributes to device performance . These devices include organic solar cells, organic field-effect transistors (OFETs), and OLEDs.

Luminescent Materials

BAlq exhibits strong luminescence in the visible region. Researchers have explored its potential as a luminescent material for various applications, including chemical sensors, biological imaging, and optoelectronic devices. Its emission properties make it valuable in fluorescence-based assays and imaging techniques.

Mechanism of Action

Target of Action

Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum, also known as BAlq, is primarily used in the field of optoelectronics, specifically in organic light-emitting diodes (OLEDs) . Its primary targets are the electron and hole transport layers within these devices .

Mode of Action

BAlq serves as a blue-emitting layer material in OLEDs . It is also used as a hole-blocking layer or as a “barrier-softening” interfacial layer between the electron transporting and emissive layers . As a hole-blocking material, it allows for high lifetimes, up to 160,000 hours at a luminance level of 100 cd/m² .

Biochemical Pathways

The energy levels of BAlq (HOMO = 5.9 eV, LUMO = 2.9 eV) allow it to effectively block holes and transport electrons , contributing to the overall efficiency and longevity of the device.

Pharmacokinetics

Its physical properties, such as its glass transition temperature of 99°c and photochemical stability , contribute to its performance and stability in OLEDs.

Result of Action

The use of BAlq in OLEDs results in devices with improved efficiency and lifetime . For instance, OLEDs with a quantum well-like structure (QWS) that includes BAlq achieved a maximum luminous efficiency of 5.32 cd/A at 3.5 V .

Action Environment

The performance of BAlq in OLEDs can be influenced by various environmental factors. For example, high-energy particle bombardment, such as ions and electrons, can lead to serious degradation of the organic layer, including BAlq . Therefore, careful control of the manufacturing and operating environment is crucial for maintaining the efficiency and longevity of OLEDs containing BAlq.

Safety and Hazards

properties

IUPAC Name |

bis[(2-methylquinolin-8-yl)oxy]-(4-phenylphenoxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O.2C10H9NO.Al/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;2*1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h1-9,13H;2*2-6,12H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVXQDWNSAGPHN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O[Al](OC3=CC=C(C=C3)C4=CC=CC=C4)OC5=CC=CC6=C5N=C(C=C6)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25AlN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648032 | |

| Record name | Aluminium [1,1'-biphenyl]-4-olate 2-methylquinolin-8-olate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum | |

CAS RN |

146162-54-1 | |

| Record name | Aluminium [1,1'-biphenyl]-4-olate 2-methylquinolin-8-olate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(8-hydroxy-2-methylquinoline)-(4-phenylphenoxy)aluminum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is BAlq and what role does it play in OLEDs?

A1: BAlq is a metal-organic compound commonly used in OLEDs. It's known for its electron-transporting properties, acting as an electron transport layer (ETL) to facilitate the movement of electrons within the device.

Q2: How does BAlq interact with other materials in an OLED device?

A2: BAlq interacts with adjacent layers in an OLED through energy transfer and charge carrier injection. For example, it can accept excitons (excited state energy) from a light-emitting material like Alq3 [] and facilitate electron injection into its structure.

Q3: Can BAlq act as both a hole-blocking and electron-transporting material?

A3: Yes, BAlq exhibits both hole-blocking and electron-transporting properties [, , ]. It can effectively block the flow of holes while simultaneously allowing electrons to pass through, contributing to efficient charge recombination within the emissive layer.

Q4: Does the thickness of the BAlq layer impact OLED performance?

A4: Yes, the thickness of the BAlq layer is critical for optimal OLED performance [, , ]. Studies have shown that there is an optimal thickness for maximizing efficiency, and deviations from this thickness can lead to decreased performance due to factors such as unbalanced charge carrier injection and quenching effects.

Q5: What is the molecular formula and weight of BAlq?

A5: The molecular formula of BAlq is C37H25AlN2O3, and its molecular weight is 592.61 g/mol.

Q6: Is there spectroscopic data available for characterizing BAlq?

A6: Yes, BAlq has been characterized using various spectroscopic techniques. UV-Vis absorption and photoluminescence (PL) studies are commonly employed to determine its optical properties [, , ].

Q7: What are the stability concerns associated with BAlq in OLEDs?

A7: BAlq's stability, particularly in the presence of moisture, is a concern for OLED longevity []. Studies have shown that exposure to humidity can lead to the degradation of BAlq, resulting in the formation of 8-hydroxyquinaldine and 4-phenylphenol [].

Q8: How does BAlq affect the morphology of the hole-blocking layer in OLEDs?

A8: Research indicates that BAlq can significantly improve the morphological stability of the hole-blocking layer []. This is crucial for device stability and efficiency as a stable morphology helps maintain the desired charge transport properties and prevents degradation pathways.

Q9: Are there strategies to enhance the stability of BAlq in devices?

A9: Yes, incorporating BAlq with other materials can improve its stability. For instance, blending BAlq with BPhen has been shown to enhance morphological stability and increase device lifetime [].

Q10: How does BAlq participate in energy transfer processes within an OLED?

A10: BAlq can participate in both Förster and Dexter energy transfer mechanisms []. Förster transfer involves long-range dipole-dipole interactions, while Dexter transfer relies on short-range electron exchange. These mechanisms enable BAlq to efficiently transfer energy to or from other molecules, influencing the overall electroluminescence of the device.

Q11: Can BAlq exhibit phosphorescence, and if so, under what conditions?

A11: While BAlq is primarily known for its fluorescence, it can exhibit phosphorescence under specific conditions. This has been observed at low temperatures in the presence of a phosphorescent sensitizer [] and at room temperature when BAlq is confined within a colloidal photonic crystal [].

Q12: How does doping BAlq with other materials impact its electroluminescence?

A12: Doping BAlq with fluorescent dyes like DCJTB allows for color tuning of the OLED emission [, ]. This is achieved through energy transfer from BAlq to the dopant, resulting in the emission of light at the dopant's characteristic wavelength.

Q13: How does BAlq contribute to the performance of blue OLEDs?

A13: BAlq has been successfully utilized to enhance the efficiency of blue OLEDs [, ]. Research suggests that inserting a BAlq layer between the emitting layer and electron transport layer can create an "exciton feedback" effect, leading to increased exciton formation and improved device efficiency.

Q14: Can BAlq be used in the fabrication of white OLEDs (WOLEDs)?

A14: Yes, BAlq is a versatile material that can be used in WOLEDs [, , , , ]. It acts as a host material for both fluorescent and phosphorescent dopants, enabling the creation of white light through the combination of different emission colors.

Q15: How is computational chemistry being used to understand and improve BAlq-based OLEDs?

A15: Computational methods are valuable tools for studying BAlq and its interactions within OLED devices. For instance, density functional theory (DFT) calculations have been employed to investigate the electronic structure and energy levels of BAlq, providing insights into its charge transport properties []. Molecular dynamics (MD) simulations can help understand the morphology and stability of BAlq films, while time-dependent DFT (TDDFT) calculations can predict its optical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.